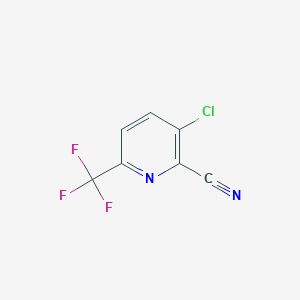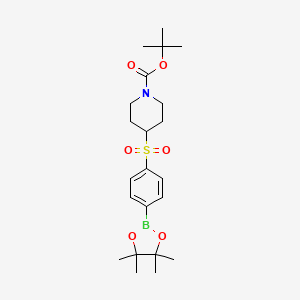
2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile
描述
- Reactants: Cyanating agents (e.g., cyanogen bromide)
- Conditions: Nucleophilic substitution in the presence of a base
Industrial Production Methods
Industrial production of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
作用机制
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.
生化分析
Biochemical Properties
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can affect gene expression and cellular metabolism. It has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. These factors play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
- Reactants: Trifluoromethylating agents (e.g., trifluoromethyl iodide)
- Conditions: Radical trifluoromethylation under UV light or thermal conditions
化学反应分析
Types of Reactions
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various chemical reactions, including:
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives with functional group modifications
-
Reduction
- Reagents: Reducing agents (e.g., lithium aluminum hydride)
- Conditions: Anhydrous conditions
- Products: Reduced derivatives with altered functional groups
-
Substitution
- Reagents: Halogenating agents (e.g., bromine)
- Conditions: Organic solvents, often with a catalyst
- Products: Substituted biphenyl derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Catalysts: Palladium on carbon, copper(I) iodide
科学研究应用
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
相似化合物的比较
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl
- 4,4’-Bis(trifluoromethyl)biphenyl
- 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carboxylic acid
Uniqueness
2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
属性
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRUIEVESWEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
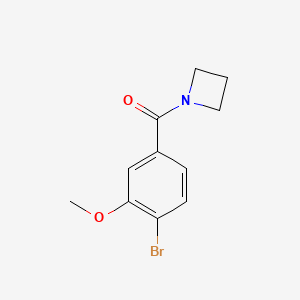

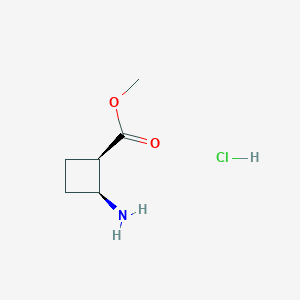
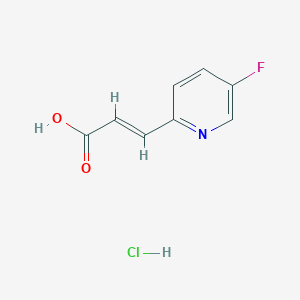
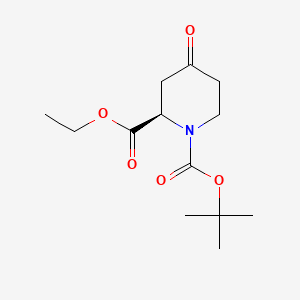
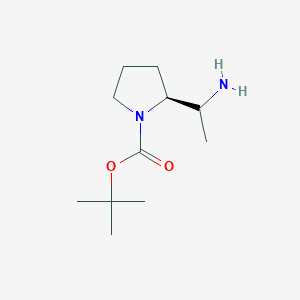
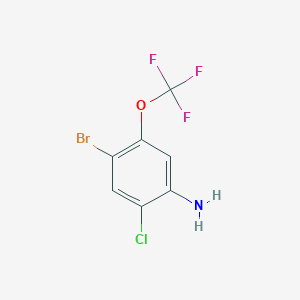
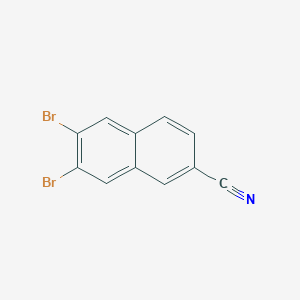
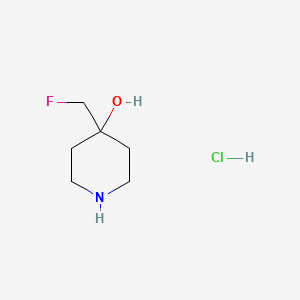
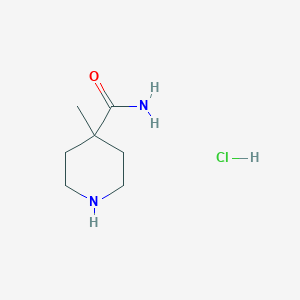
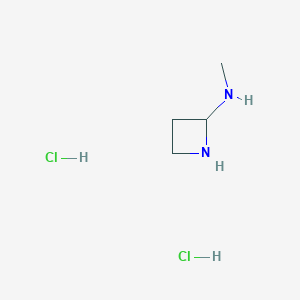
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)
